![molecular formula C22H28N6O2S B5215619 8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5215619.png)
8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities
Result of Action
Benzimidazole derivatives are known to have diverse effects at the molecular and cellular level, contributing to their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method starts with the preparation of the benzimidazole core. This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The resulting benzimidazole is then functionalized with a sulfanyl group through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The scalability of the process is crucial for commercial applications, and methods such as microwave-assisted synthesis and green chemistry approaches are often explored to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, Lewis acids.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione is primarily investigated for its potential as a therapeutic agent. The compound is a derivative of purine and exhibits properties that may be beneficial in the treatment of various diseases.
Case Studies and Findings:
- Antitumor Activity: Research has indicated that similar benzimidazole derivatives exhibit cytotoxic effects against cancer cell lines. Studies suggest that the incorporation of the benzimidazole moiety enhances the antitumor activity of purine derivatives .
- Antiviral Properties: Compounds with structural similarities have shown promise as antiviral agents. For instance, modifications to the purine structure can lead to enhanced activity against viral enzymes, making them potential candidates for antiviral drug development .
Biochemical Applications
The compound's structural features make it a candidate for various biochemical applications, particularly in enzyme inhibition and receptor modulation.
Enzyme Inhibition:
Compounds like this compound are being studied for their ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can be crucial for developing treatments for metabolic disorders.
Material Science
The unique properties of this compound also lend themselves to applications in material science, particularly in the development of new materials with specific electronic or optical properties.
Nanocomposites:
Research into nanocomposites incorporating purine derivatives suggests that they can enhance the mechanical and thermal properties of polymers. The incorporation of benzimidazole derivatives into polymer matrices could lead to materials with improved performance characteristics .
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzimidazol-2-yl)phenol: Known for its antimicrobial properties.
1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole: Exhibits significant biological activity.
2-(4-fluorophenyl)-1-phenyl-1H-benzimidazole: Used in medicinal chemistry for its pharmacological properties.
Uniqueness
8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione stands out due to its unique combination of a benzimidazole core with a purine moiety and a nonyl chain. This structural diversity enhances its potential for various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-nonylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2S/c1-3-4-5-6-7-8-11-14-28-17-18(27(2)21(30)26-19(17)29)25-22(28)31-20-23-15-12-9-10-13-16(15)24-20/h9-10,12-13H,3-8,11,14H2,1-2H3,(H,23,24)(H,26,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVFTSHDBNMCND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C2=C(N=C1SC3=NC4=CC=CC=C4N3)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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